N-([2,4'-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a bipyridine moiety linked to a pyridazinone structure via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using appropriate pyridine derivatives and palladium catalysts.
Synthesis of the Pyridazinone Core: The pyridazinone structure is often prepared via cyclization reactions involving hydrazine derivatives and diketones.
Linking the Bipyridine and Pyridazinone Units: The final step involves the formation of the acetamide bridge, typically achieved through amidation reactions using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazinone under mild conditions with reducing agents like sodium borohydride.
Substitution: The bipyridine unit can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-([2,4’-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is used as a ligand in coordination chemistry, forming complexes with transition metals that can be studied for their catalytic properties.
Biology
In biological research, this compound can be explored for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors due to its unique structure.
Medicine
Medicinally, the compound might be investigated for its therapeutic potential, particularly in targeting diseases where modulation of specific molecular pathways is beneficial.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism by which N-([2,4’-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bipyridine moiety could facilitate coordination with metal ions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
Pyridazinone Derivatives: Compounds with similar core structures but different substituents, used in various chemical and biological applications.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is unique due to its combination of bipyridine and pyridazinone moieties, linked by an acetamide bridge
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-16(12-22-17(24)2-1-6-21-22)20-11-13-3-9-19-15(10-13)14-4-7-18-8-5-14/h1-10H,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAPWKPNWYFJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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